molecular formula C8H17NO3S B6274350 (1-methanesulfonyl-3-methylpiperidin-2-yl)methanol CAS No. 1855652-85-5

(1-methanesulfonyl-3-methylpiperidin-2-yl)methanol

Cat. No.: B6274350
CAS No.: 1855652-85-5
M. Wt: 207.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methanesulfonyl-3-methylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO3S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methanesulfonyl-3-methylpiperidin-2-yl)methanol typically involves the reaction of 3-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the sulfonyl chloride, resulting in the formation of the sulfonamide. Subsequent reduction of the sulfonamide with a reducing agent such as lithium aluminum hydride yields the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methanesulfonyl-3-methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(1-methanesulfonyl-3-methylpiperidin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methanesulfonyl-3-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The sulfonyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-methylpiperidin-2-yl)methanol: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    (1-methanesulfonylpiperidin-2-yl)methanol: Similar structure but without the methyl group on the piperidine ring.

    (3-methylpiperidin-2-yl)methanol: Lacks the methanesulfonyl group, affecting its chemical behavior.

Uniqueness

(1-methanesulfonyl-3-methylpiperidin-2-yl)methanol is unique due to the presence of both the methanesulfonyl group and the methyl group on the piperidine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

1855652-85-5

Molecular Formula

C8H17NO3S

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.